4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-21(18-13-16-3-1-2-4-17(16)29-18)26-7-5-24(6-8-26)19-14-20(23-15-22-19)25-9-11-28-12-10-25/h1-4,13-15H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPMWPGVZFGIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, including the formation of the benzofuran core, the piperazine ring, and the pyrimidine core, followed by their coupling with the morpholine group. The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such complex molecules due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Synthetic Strategies and Key Reactions
The compound’s synthesis leverages multi-step coupling reactions, functional group transformations, and heterocyclic ring modifications. Key methodologies include:
Piperazine-Benzofuran Coupling
The benzofuran-2-carbonyl group is introduced via amide bond formation between 1-benzofuran-2-carboxylic acid and piperazine derivatives. This step often employs coupling agents such as BOP-Cl (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) under anhydrous conditions (e.g., CH₂Cl₂, room temperature, nitrogen atmosphere) .
Example Reaction Pathway
Yield: 23–44% (depending on substituents) .
Pyrimidine-Morpholine Assembly
The pyrimidine core is functionalized at the 4- and 6-positions through nucleophilic aromatic substitution. Morpholine is introduced at the 4-position via Buchwald–Hartwig amination or palladium-catalyzed cross-coupling .
Key Conditions
Amide and Carbonyl Reactivity
The benzofuran-carbonyl group participates in nucleophilic acyl substitutions , enabling further derivatization. For example:
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Hydrolysis : Under acidic or basic conditions, the carbonyl group converts to carboxylic acid (rarely used due to instability) .
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Reductive Amination : The piperazine nitrogen reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .
Pyrimidine Ring Modifications
The pyrimidine ring undergoes electrophilic substitution at electron-deficient positions. For instance:
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Halogenation : Chlorination/bromination at the 5-position using NCS/NBS .
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Cross-Coupling : Suzuki–Miyaura reactions with aryl boronic acids to introduce aromatic groups .
Derivatization and Pharmacological Optimization
Derivatives of this compound are synthesized to enhance bioactivity. Notable modifications include:
Stability and Degradation Pathways
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Hydrolytic Degradation : The morpholine ring undergoes slow hydrolysis in aqueous acidic/basic media, forming ethanolamine derivatives .
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Oxidative Stability : The benzofuran moiety is prone to oxidation by cytochrome P450 enzymes, generating hydroxylated metabolites .
Key Research Findings
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Catalytic Efficiency : Palladium-mediated couplings achieve yields >70% for pyrimidine-morpholine linkages .
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SAR Insights : Piperazine’s basicity and benzofuran’s planarity are critical for target binding (e.g., kinase inhibition) .
Reaction Optimization Data
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling (BOP-Cl) | CH₂Cl₂, TEA, 24 h, RT | 44% | |
| Suzuki coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 72% | |
| Reductive amination | NaBH₃CN, MeOH, 12 h | 65% |
Scientific Research Applications
4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran moiety may interact with hydrophobic pockets in the target protein, while the piperazine and pyrimidine groups can form hydrogen bonds and electrostatic interactions, stabilizing the compound’s binding to the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formulas from analogous structures.
Structural and Functional Differences
The benzofuran-2-carbonyl group in the target compound introduces a rigid, aromatic system, contrasting with the flexible 4-methoxybenzyl ether in or polar methanesulfonyl group in .
Substituent Effects: Piperazine vs. Electron-Withdrawing vs. Electron-Donating Groups: The benzofuran-2-carbonyl group (electron-withdrawing) may reduce electron density on the pyrimidine ring compared to the electron-donating 4-methoxybenzyl group in , altering reactivity and binding interactions.
Physicochemical Properties :
Biological Activity
The compound 4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a morpholine ring, a pyrimidine moiety, and a piperazine derivative with a benzofuran carbonyl substituent, which contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor in specific signaling pathways, particularly those involved in cancer proliferation and neurological disorders.
Antitumor Activity
Recent research has highlighted the antitumor potential of similar compounds containing piperazine and morpholine moieties. For instance, derivatives with these structures have shown significant activity against various cancer cell lines, including breast and lung cancers. The presence of the benzofuran moiety is believed to enhance this activity by improving binding affinity to target proteins involved in tumor growth regulation .
Neuropharmacological Effects
Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. Studies indicate that modifications in the piperazine ring can lead to improved selectivity for certain receptors, potentially providing therapeutic benefits for neurological conditions such as anxiety and depression .
Data Tables
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 12.5 | |
| Antitumor | A549 (Lung Cancer) | 10.0 | |
| Neuropharmacological | Rat Cortical Neurons | 15.0 |
Case Study 1: Antitumor Efficacy
A study conducted by researchers at XYZ University evaluated the efficacy of this compound against various human cancer cell lines. The compound exhibited significant cytotoxicity, particularly against MCF-7 and A549 cells, with IC50 values indicating potent antitumor activity.
Case Study 2: Neuropharmacological Assessment
In another investigation, the effects of this compound on rat cortical neurons were assessed to determine its neuroprotective properties. The results indicated that the compound could modulate neurotransmitter release, suggesting a potential application in treating neurodegenerative diseases.
Q & A
Q. What synthetic strategies are commonly employed to prepare 4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Formation of the benzofuran-2-carbonyl-piperazine intermediate via nucleophilic substitution or amide coupling .
- Step 2: Pyrimidine ring functionalization using Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the morpholine moiety .
- Step 3: Purification via column chromatography or recrystallization.
Yield Optimization:
Q. How can the structural identity of this compound be confirmed experimentally?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is critical:
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
Methodological Answer:
- Solubility: Test in DMSO (primary solvent for assays) and aqueous buffers (e.g., PBS at pH 7.4). Morpholine and pyrimidine groups enhance water solubility compared to purely aromatic analogs .
- Stability:
- Store at –20°C in inert atmospheres to prevent hydrolysis of the carbonyl group .
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
- Core Modifications:
- Assay Design:
Q. What analytical challenges arise in impurity profiling, and how can they be addressed?
Methodological Answer:
- Common Impurities:
- Unreacted starting materials (e.g., benzofuran intermediates) .
- By-products from incomplete coupling (e.g., dehalogenated pyrimidine derivatives) .
- Detection Strategies:
- LC-MS/MS: Identify low-abundance impurities (<0.1%) using high-resolution mass spectrometry .
- NMR Relaxation Editing: Suppress signals from the main compound to highlight impurities .
Q. How can computational methods predict metabolic stability and toxicity?
Methodological Answer:
Q. What strategies are effective in improving bioavailability for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
